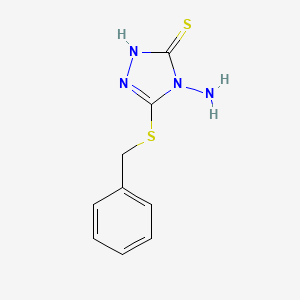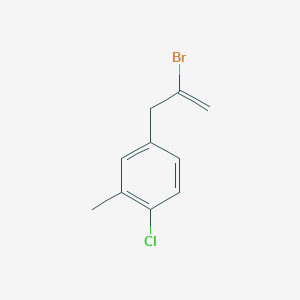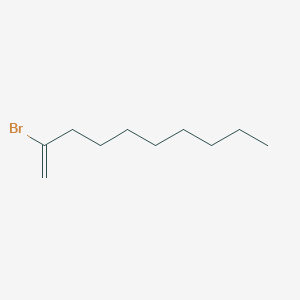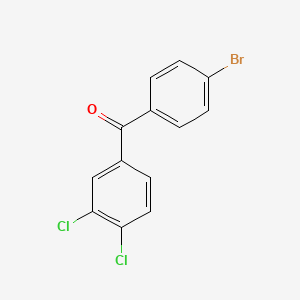
Cloruro de butano-2-sulfonilo
Descripción general
Descripción
Butane-2-sulfonyl chloride is a chemical compound with the molecular formula C4H9ClO2S. It is known for its reactive nature and is widely used in various fields of research and industry. This compound is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
Butane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been shown to inhibit acetylcholinesterase activity and the growth of cancer cells in vitro.
Medicine: It is used in the production of pharmaceutical preparations for treating inflammatory diseases.
Industry: It serves as a cross-linking agent in the production of materials and agrochemicals.
Mecanismo De Acción
Target of Action
Butane-2-sulfonyl chloride is a chemical compound with the molecular formula C4H9ClO2S . It is primarily used in the field of proteomics research It is known to participate in electrophilic aromatic substitution reactions .
Mode of Action
In electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring . Butane-2-sulfonyl chloride, being an electrophile, likely follows a similar mechanism of action.
Result of Action
It has been used in the preparation of various compounds, suggesting that it plays a role in facilitating chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Butane-2-sulfonyl chloride. For instance, it is recommended to be stored in a refrigerated environment . Furthermore, it is classified as a skin corrosive and serious eye damage hazard, indicating that safety measures should be taken when handling this compound .
Análisis Bioquímico
Biochemical Properties
Butane-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. For instance, it can react with lysine residues in proteins, forming stable sulfonamide bonds. This interaction is crucial in studying protein structure and function, as well as in developing enzyme inhibitors .
Cellular Effects
Butane-2-sulfonyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modify proteins involved in signaling pathways, thereby altering their activity and downstream effects. Additionally, it has been shown to affect gene expression by modifying transcription factors and other regulatory proteins. These modifications can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of butane-2-sulfonyl chloride involves its reactivity with nucleophilic amino acid residues in proteins, such as lysine, serine, and threonine. This reactivity is facilitated by the presence of the sulfonyl chloride group, which acts as an electrophile. Upon reaction with these residues, butane-2-sulfonyl chloride forms stable sulfonamide bonds, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butane-2-sulfonyl chloride can change over time due to its stability and degradation. It is known to be highly reactive and can degrade in the presence of water or other nucleophiles. This degradation can affect its long-term impact on cellular function, as the compound may lose its reactivity over time. In vitro and in vivo studies have shown that butane-2-sulfonyl chloride can have both immediate and long-term effects on cells, depending on its stability and concentration .
Dosage Effects in Animal Models
The effects of butane-2-sulfonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Butane-2-sulfonyl chloride is involved in various metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to hydroxyl or amino groups in biomolecules. This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, butane-2-sulfonyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of butane-2-sulfonyl chloride is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, it may localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butane-2-sulfonyl chloride can be synthesized through the chlorosulfonation of butaneThis process typically requires the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of butane-2-sulfonyl chloride involves large-scale chlorosulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Butane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as ammonia (NH3) to form sulfonamides.
Reduction Reactions: It can be reduced to the corresponding disulfides using reducing agents like sulfur dioxide (SO2) in the presence of potassium iodide (KI) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia (NH3) is commonly used as a nucleophile in substitution reactions with butane-2-sulfonyl chloride.
Reduction: The SO2/KI/H2SO4 system is used for the reduction of butane-2-sulfonyl chloride to disulfides.
Major Products:
Sulfonamides: Formed through nucleophilic substitution reactions.
Disulfides: Formed through reduction reactions.
Comparación Con Compuestos Similares
- 1-Butanesulfonyl chloride
- 2-Propanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Comparison: Butane-2-sulfonyl chloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, its ability to form sulfonamides and disulfides makes it particularly valuable in pharmaceutical and industrial applications .
Propiedades
IUPAC Name |
butane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXWKIEOCQGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373839 | |
| Record name | butane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-72-8 | |
| Record name | butane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
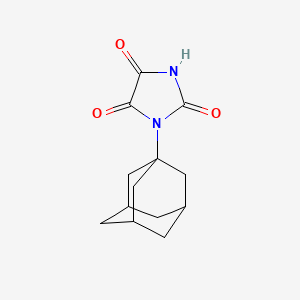
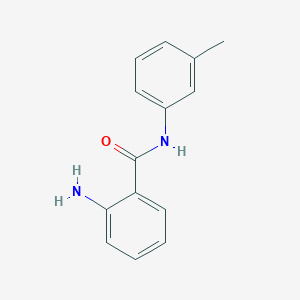

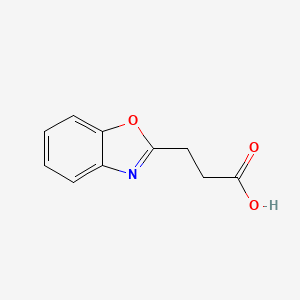
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
